molecular formula C23H25N5O2S B2874971 N-(1-benzylpiperidin-4-yl)-2-(3-phenylureido)thiazole-4-carboxamide CAS No. 941927-00-0

N-(1-benzylpiperidin-4-yl)-2-(3-phenylureido)thiazole-4-carboxamide

Numéro de catalogue: B2874971
Numéro CAS: 941927-00-0
Poids moléculaire: 435.55
Clé InChI: RXQCROWJEZGVPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-benzylpiperidin-4-yl)-2-(3-phenylureido)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C23H25N5O2S and its molecular weight is 435.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(1-benzylpiperidin-4-yl)-2-(3-phenylureido)thiazole-4-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the context of receptor antagonism and its implications in various biological pathways. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H23N4O2SC_{23}H_{23}N_{4}O_{2}S. Its structure features a benzylpiperidine moiety, which is crucial for its biological activity, particularly in receptor interactions.

1. Receptor Interaction

Research indicates that compounds like this compound exhibit significant antagonistic activity against chemokine receptors, particularly CCR3. The introduction of N-(ureidoalkyl) substituents has been shown to enhance binding potency from micromolar to low nanomolar ranges, indicating a strong potential for therapeutic application in inflammatory diseases mediated by eosinophils .

2. Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the benzylpiperidine structure as a pharmacophore. Variations in substituents have led to improved efficacy and selectivity for specific receptors. For instance, modifications that introduce additional functional groups can significantly alter the binding affinity and biological response .

In Vitro Studies

In vitro experiments demonstrated that this compound effectively inhibited eotaxin-induced calcium mobilization and chemotaxis in human eosinophils. These findings suggest that this compound could be beneficial in treating conditions characterized by eosinophilic inflammation, such as asthma or allergic rhinitis.

Compound Target IC50 (nM) Effect
This compoundCCR3Low nanomolarAntagonism of eotaxin-induced responses

Case Studies

A notable case study involved the application of this compound in a model of allergic inflammation. The administration of this compound resulted in a significant reduction in eosinophil infiltration and associated inflammatory markers compared to control groups. This underscores its potential as a therapeutic agent in managing allergic responses.

Propriétés

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O2S/c29-21(24-19-11-13-28(14-12-19)15-17-7-3-1-4-8-17)20-16-31-23(26-20)27-22(30)25-18-9-5-2-6-10-18/h1-10,16,19H,11-15H2,(H,24,29)(H2,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQCROWJEZGVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CSC(=N2)NC(=O)NC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.